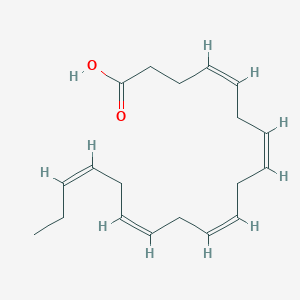

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Descripción general

Descripción

“4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid” is a type of polyunsaturated fatty acid . Polyunsaturated fatty acids are important for human health, and they’re typically obtained through diet .

Molecular Structure Analysis

The molecular formula for “this compound” is C22H32O2 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 328.489 .Aplicaciones Científicas De Investigación

Biosynthesis and Chemical Synthesis

- Research on the biosynthesis of related polyunsaturated fatty acids includes studies on δ-Jasmin Lactone and related compounds, providing insights into biochemical formation from linolenic acid derivatives (Haffner, Nordsieck, & Tressl, 1996).

- Studies on the practical synthesis of linear conjugated pentaenoic acids, closely related to nonadecapentaenoic acid, demonstrate methods for producing such compounds using Wittig olefination reactions (Souto, Acuña, & Amat-Guerri, 1994).

Chemical Transformations and Reactions

- Investigations into the transformation reactions of fatty acids, including ethyl octadecatrienoates, have revealed insights into isomerization and hydrogen shift reactions, which are relevant for understanding the chemical behavior of similar fatty acids (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).

- The study of the synthesis and NMR study of RF-oleic acid-F13 provides valuable information on the structural characterization of fatty acids, which can be applied to similar compounds (Buchanan, Smits, & Munteanu, 2003).

Biological and Medicinal Applications

- Research on the antineoplastic properties of unsaturated fatty acids from macroalgae, which include related fatty acids, suggests potential therapeutic applications in cancer treatment (Jiang et al., 2008).

- The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids and their inhibitory properties against human carbonic anhydrase isoenzymes point to the potential of similar fatty acids in enzyme inhibition for medical applications (Oktay et al., 2016).

Environmental and Analytical Chemistry

- The study on promoting sunlight-induced photocatalytic degradation of toxic phenols using metal cyanide nanocubes, which degrade phenolic compounds, provides a basis for understanding the environmental impact of similar fatty acids and their derivatives (Rani & Shanker, 2018).

Mecanismo De Acción

Target of Action

It is a polyunsaturated fatty acid (pufa) and pufas are known to interact with a variety of cellular targets, including membrane receptors, ion channels, and enzymes involved in signal transduction .

Mode of Action

As a PUFA, it may incorporate into cell membranes, altering their fluidity, and modulating the function of membrane-bound proteins . It may also serve as a precursor for bioactive lipid mediators, which can have potent effects on inflammation and other cellular processes .

Biochemical Pathways

They can be metabolized to produce eicosanoids, which are potent signaling molecules involved in inflammation, immune response, and other physiological processes .

Pharmacokinetics

Pufas are generally well-absorbed in the gut, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

Pufas can have a variety of effects at the molecular and cellular level, including modulating membrane fluidity, altering gene expression, and serving as precursors for bioactive lipid mediators .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid. Factors such as diet, lifestyle, and the presence of other nutrients can affect the absorption and metabolism of PUFAs . Additionally, PUFAs can be oxidized if exposed to heat, light, or oxygen, which can affect their stability and efficacy .

Direcciones Futuras

Propiedades

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-nonadeca-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAUPPSWATCTQ-JLNKQSITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)

![(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate](/img/structure/B593581.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline](/img/structure/B593593.png)